2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide
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Overview
Description
2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide is an organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a trifluoromethyl group attached to the benzimidazole ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization . Another method involves the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis using the aforementioned methods. The process involves the use of commercially available starting materials and reagents, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzimidazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to active sites of enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
- 2-Trifluoromethyl-benzoxazole
- 2-Trifluoromethyl-benzothiazole
- 2-Trifluoromethyl-benzimidazole
Comparison: Compared to other similar compounds, 2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide exhibits unique properties due to the presence of the carboxylic acid methylamide group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H8F3N3O |
---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
N-methyl-2-(trifluoromethyl)benzimidazole-1-carboxamide |
InChI |
InChI=1S/C10H8F3N3O/c1-14-9(17)16-7-5-3-2-4-6(7)15-8(16)10(11,12)13/h2-5H,1H3,(H,14,17) |
InChI Key |
WTEXRENHXGUKMN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1C2=CC=CC=C2N=C1C(F)(F)F |
Origin of Product |
United States |
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